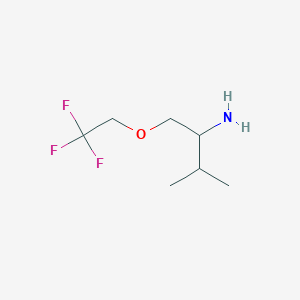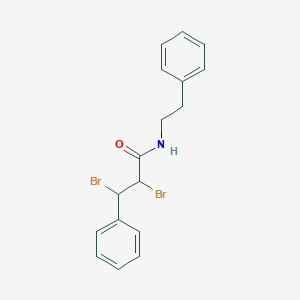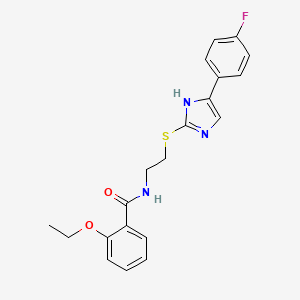
5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine core. This compound's unique structural elements make it an intriguing subject for various scientific investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one, a multistep reaction sequence is typically employed:
Formation of the Pyrimidine Core: : The initial step involves the preparation of the pyrimidine core through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methyl Groups: : Selective methylation at the 5 and 6 positions of the pyrimidine ring is achieved using methylating agents such as methyl iodide in the presence of a base.
Azetidin-1-yl Substitution:
Triazole Ring Formation: : The formation of the 1H-1,2,3-triazole ring is accomplished through a click chemistry approach, utilizing azide-alkyne cycloaddition.
Final Assembly: : The final compound is obtained by coupling the phenoxymethyl group to the triazole ring, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial-scale production of this compound would involve optimized synthetic routes to ensure high yield and purity. Automation and continuous flow reactors might be utilized to streamline the process and minimize the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups or the triazole ring.
Reduction: : Reduction reactions may target the oxo group, converting it into a hydroxyl group.
Substitution: : The azetidin-1-yl group can be a site for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate or chromium trioxide.
Reduction Reagents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halides or other nucleophiles.
Major Products
Oxidation Products: : Compounds with additional oxygen-containing functional groups.
Reduction Products: : Hydroxy derivatives.
Substitution Products: : Variously substituted derivatives retaining the pyrimidine core.
Applications De Recherche Scientifique
This compound has broad applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, such as antimicrobial or antiviral properties.
Medicine: : Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: : Used in the development of advanced materials and chemical processes.
Mécanisme D'action
Effects and Molecular Targets
The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core may facilitate binding to DNA or RNA, influencing gene expression or protein synthesis. The triazole ring and azetidin-1-yl group may enhance this binding affinity or selectivity.
Pathways Involved
The compound may modulate pathways involved in cell proliferation, apoptosis, or metabolic processes, making it a valuable tool in both therapeutic and research contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethylpyrimidin-4(3H)-one: : Lacks the additional functional groups, resulting in different reactivity and biological activity.
3-(1H-1,2,3-Triazol-1-yl)pyrimidin-4(3H)-one: : Contains the triazole ring but lacks the azetidin-1-yl substitution, affecting its properties.
2-Oxo-2-(3-azetidin-1-yl)ethyl)pyrimidin-4(3H)-one: : Differs in the positioning of the substituents, leading to variations in activity.
Uniqueness
The detailed structural and functional attributes of this compound open up numerous possibilities for scientific exploration and practical application across various domains.
Propriétés
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-14-15(2)21-13-25(20(14)28)11-19(27)24-9-17(10-24)26-8-16(22-23-26)12-29-18-6-4-3-5-7-18/h3-8,13,17H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPLGARHRWDMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide](/img/structure/B2705041.png)


![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)

![N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2705048.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)
![N-(3-fluoro-4-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2705052.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2705056.png)



![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)
